molecular formula C9H14N2O2S B3273240 Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 58350-46-2

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B3273240
CAS RN: 58350-46-2
M. Wt: 214.29 g/mol
InChI Key: HONOJUIGMZEARK-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless liquid . DMAEMA is a polymethacrylate with attractive properties and is currently used for a wide range of applications, often involving the synthesis of block copolymers .


Synthesis Analysis

The synthesis of DMAEMA-based copolymers has been reported in the literature. For example, DMAEMA has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) . Another synthetic process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Chemical Reactions Analysis

DMAEMA-based polymers have been shown to respond to pH, temperature, and other conditions . They can form polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas .

Scientific Research Applications

Adenosine Receptor Modulation

Thiazoles also exhibit interactions with adenosine receptors. Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate may act as an adenosine receptor antagonist. Researchers investigate its effects on neurotransmission, inflammation, and cardiovascular function. Such compounds could have implications in neurology and cardiology.

Mechanism of Action

While the specific mechanism of action for “Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate” is not available, DMAEMA-based compounds have been studied for their antimicrobial action. The antimicrobial action of partially quaternized poly (2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers has been reported .

Safety and Hazards

DMAEMA is considered hazardous. It is flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and suspected of damaging fertility or the unborn child .

properties

IUPAC Name

ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONOJUIGMZEARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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